molecular formula C14H20N2O3S B3008317 N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)propane-1-sulfonamide CAS No. 896307-68-9

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)propane-1-sulfonamide

Cat. No. B3008317
CAS RN: 896307-68-9
M. Wt: 296.39
InChI Key: YZBCVVLBFQWDRF-UHFFFAOYSA-N
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Description

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)propane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their wide range of applications in medicinal chemistry due to their pharmacological properties. The compound features a pyrrolidine ring, a common motif in many bioactive molecules, and a sulfonamide group, which is often used to improve the solubility and metabolic stability of pharmaceuticals.

Synthesis Analysis

The synthesis of related N-(2-pyrrole)-sulfonamides has been reported using a metal-free C-H sulfonamidation of pyrroles. This process involves visible light photoredox catalysis with an acridinium dye as the photocatalyst and oxygen as the terminal oxidant for oxidative C-N bond formation . Although the specific synthesis of this compound is not detailed, the methodology could potentially be adapted for its synthesis by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be confirmed by X-ray structure analysis, as demonstrated in the synthesis of N-(2-pyrrole)-sulfonamides . This technique allows for the precise determination of the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Sulfonamides can act as terminators in cationic cyclisations, as shown in the formation of pyrrolidines from homoallylic sulfonamides using triflic acid as a catalyst . This suggests that this compound could potentially participate in similar cationic cyclisation reactions, leading to the formation of polycyclic systems or other complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by the presence of the sulfonamide group, which typically increases water solubility and contributes to the compound's acidity. The pyrrolidine ring in the molecule is a five-membered lactam, which can confer rigidity to the structure and affect the compound's reactivity. The specific properties of this compound would need to be determined experimentally, but can be inferred based on the known behavior of similar sulfonamide compounds .

Scientific Research Applications

Catalytic Activities and Chemical Synthesis

  • Sulfonamides like N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)propane-1-sulfonamide can act as novel terminators in cationic cyclisations, facilitating the efficient formation of polycyclic systems, indicating their potential in synthetic organic chemistry for constructing complex molecules (Haskins & Knight, 2002).

Environmental and Green Chemistry

  • Sulfonamide compounds have been applied in catalytic oxidative desulfurization systems, demonstrating unprecedented activity in removing sulfur compounds from diesel under mild conditions. This highlights their importance in environmental chemistry and the development of cleaner fuels (Hao et al., 2019).

Material Science and Nanotechnology

  • In material science, sulfonamide-based catalysts, such as magnetically separable graphene oxide anchored sulfonic acid, have shown high catalytic activity for synthesis processes. This implies potential applications in the development of nanomaterials and green chemistry solutions (Zhang et al., 2016).

Antimicrobial Research

  • Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties, indicating their potential use in developing new antibacterial and antifungal agents (Fadda, El-Mekawy, & AbdelAal, 2016).

properties

IUPAC Name

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-8-20(18,19)15-12-9-14(17)16(10-12)13-6-4-11(2)5-7-13/h4-7,12,15H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBCVVLBFQWDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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